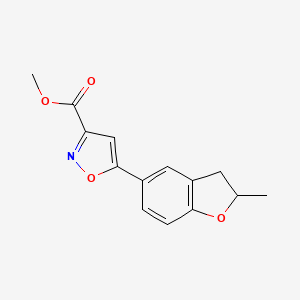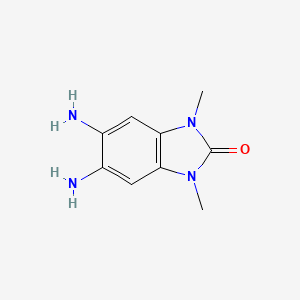![molecular formula C8H7N3O B1419438 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 885223-66-5](/img/structure/B1419438.png)
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Overview
Description
“3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde” is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two isomeric structures: 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Scientific Research Applications
1H-pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been synthesized using various methods, and their synthesis is often systematized according to the method used to assemble the pyrazolopyridine system .
-
Treatment of Pulmonary Hypertension : Pyrazolo[3,4-b]pyridine derivatives have been used in the synthesis of the drug riociguat (Adempas) , which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
-
Inhibition of Chemotaxis : Some pyrazolo[3,4-b]pyridine derivatives have been found to inhibit CCL2-induced chemotaxis of human monocytes and macrophages .
-
Inhibition of Mitogen-Activated Protein Kinases : Certain pyrazolo[3,4-b]pyridine derivatives have been found to inhibit p38 and JNK1 mitogen-activated protein kinases .
-
Inhibition of Acetylcholinesterase : Some pyrazolo[3,4-b]pyridine derivatives have been found to inhibit acetylcholinesterase of Electrophorus electricus electric eel and serum butyryl-cholinesterase .
-
Antiviral Activity : 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine has exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .
-
Pharmacological Activities : Pyrazolo[3,4-b]quinoline derivatives, which are structurally similar to pyrazolo[3,4-b]pyridines, have shown significant pharmacological activities such as anticancer, antimalarial, antiviral, and anti-inflammatory. They were also found to have parasiticidal, antibacterial, anticancer, hypotensive, and vasodilatory properties .
-
Treatment of Pulmonary Hypertension : Pyrazolo[3,4-b]pyridine derivatives have been used in the synthesis of the drug riociguat (Adempas) , which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
-
Inhibition of Chemotaxis : Some pyrazolo[3,4-b]pyridine derivatives have been found to inhibit CCL2-induced chemotaxis of human monocytes and macrophages .
-
Inhibition of Mitogen-Activated Protein Kinases : Certain pyrazolo[3,4-b]pyridine derivatives have been found to inhibit p38 and JNK1 mitogen-activated protein kinases .
-
Inhibition of Acetylcholinesterase : Some pyrazolo[3,4-b]pyridine derivatives have been found to inhibit acetylcholinesterase of Electrophorus electricus electric eel and serum butyryl-cholinesterase .
-
Antiviral Activity : 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine has exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .
-
Pharmacological Activities : Pyrazolo[3,4-b]quinoline derivatives, which are structurally similar to pyrazolo[3,4-b]pyridines, have shown significant pharmacological activities such as anticancer, antimalarial, antiviral, and anti-inflammatory. They were also found to have parasiticidal, antibacterial, anticancer, hypotensive, and vasodilatory properties .
properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-7-2-6(4-12)3-9-8(7)11-10-5/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYSKVUFMABIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221164 | |
| Record name | 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
CAS RN |
885223-66-5 | |
| Record name | 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885223-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine](/img/structure/B1419357.png)


![Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1419363.png)
![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1419364.png)




![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)
![1-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1419374.png)


